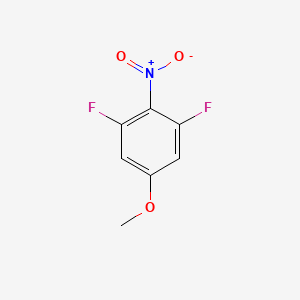

1,3-Difluoro-5-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality 1,3-Difluoro-5-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-5-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHSGDUOWUPKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434114 | |

| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-62-6 | |

| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a key chemical intermediate for the pharmaceutical and agrochemical industries. The document details a robust two-step synthetic pathway commencing with the Williamson ether synthesis of 3,5-difluorophenol to yield 1,3-difluoro-5-methoxybenzene, followed by a regioselective electrophilic nitration. A thorough examination of the reaction mechanisms, particularly the directing effects of the substituents that govern the regioselectivity of the nitration step, is presented. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols, characterization data, and critical safety information to ensure the successful and safe laboratory-scale synthesis of this valuable compound.

Introduction

1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, offers a versatile scaffold for the development of novel bioactive molecules. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the fluorine atoms can enhance metabolic stability and binding affinity of the final products. This guide provides a detailed and practical approach to the synthesis of this important building block.

Core Chemical Attributes

| Property | Value |

| CAS Number | 66684-62-6[1][2][3][4][5] |

| Molecular Formula | C₇H₅F₂NO₃[1][2][3][4] |

| Molecular Weight | 189.12 g/mol [4][5] |

| IUPAC Name | 1,3-difluoro-5-methoxy-2-nitrobenzene[3] |

| Synonyms | 3,5-Difluoro-2-nitroanisole |

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene involves a two-step sequence starting from the commercially available 3,5-difluorophenol.

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3,5-difluorophenol is methylated to form the corresponding anisole derivative, 1,3-difluoro-5-methoxybenzene.

Step 2: Electrophilic Aromatic Nitration. The synthesized 1,3-difluoro-5-methoxybenzene undergoes regioselective nitration to introduce a nitro group at the C2 position.

Caption: Synthetic pathway for 1,3-Difluoro-5-methoxy-2-nitrobenzene.

Regioselectivity in the Nitration of 1,3-Difluoro-5-methoxybenzene

The success of this synthesis is critically dependent on the regioselective introduction of the nitro group at the C2 position. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene ring.

-

Methoxy Group (-OCH₃): This is a strongly activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6) through a resonance effect, where the lone pairs on the oxygen atom stabilize the arenium ion intermediate.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, it also possesses lone pairs that can participate in resonance, thus directing incoming electrophiles to the ortho and para positions.

In 1,3-difluoro-5-methoxybenzene, all three substituents collectively direct the incoming nitronium ion (NO₂⁺) to the C2, C4, and C6 positions. The strong activating nature of the methoxy group makes its ortho positions (C2 and C6) particularly favorable for substitution. While a mixture of isomers is possible, careful control of the reaction conditions, especially temperature, can favor the formation of the sterically less hindered 2-nitro isomer.

Detailed Experimental Protocols

Part 1: Synthesis of 1,3-Difluoro-5-methoxybenzene (3,5-Difluoroanisole)

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials and Reagents:

-

3,5-Difluorophenol

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether (Et₂O)

-

0.1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 3,5-difluorophenol, anhydrous potassium carbonate, and anhydrous acetone.

-

With vigorous stirring, add methyl iodide to the suspension.

-

Heat the mixture to reflux at 60°C and maintain for 18 hours.

-

After cooling the reaction mixture to room temperature, remove the acetone using a rotary evaporator.

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 0.1 M NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,3-difluoro-5-methoxybenzene as a colorless oil.

Part 2: Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene

This protocol is based on the nitration of a related fluorinated anisole, with optimized conditions for regioselectivity.[6]

Materials and Reagents:

-

1,3-Difluoro-5-methoxybenzene

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Fuming nitric acid (HNO₃, >90%)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the three-neck round-bottom flask, cool concentrated sulfuric acid to 0°C using an ice-salt bath.

-

With continuous stirring, slowly add fuming nitric acid via the dropping funnel, ensuring the temperature of the mixture does not exceed 10°C.

-

In a separate beaker, dissolve 1,3-difluoro-5-methoxybenzene in a minimal amount of dichloromethane.

-

Slowly add the solution of 1,3-difluoro-5-methoxybenzene to the cold nitrating mixture, maintaining the reaction temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

-

Allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Once all the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Data |

| Appearance | Yellowish solid or oil. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-7.2 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for 7 distinct carbons. Carbons attached to fluorine will show characteristic splitting. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct signals for the two non-equivalent fluorine atoms. |

| Mass Spectrometry (EI) | m/z (%): 189 (M⁺). |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1530 and ~1350 (asymmetric and symmetric NO₂ stretching), ~1200-1000 (C-O and C-F stretching). |

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

3,5-Difluorophenol: Corrosive and toxic. Avoid contact with skin and eyes.

-

Methyl iodide: A known carcinogen and potent alkylating agent. Handle with extreme caution.

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Can cause severe burns. Reacts violently with many organic compounds. Prepare and use with extreme care, preferably behind a blast shield.

-

1,3-Difluoro-5-methoxy-2-nitrobenzene: The toxicological properties are not fully established. It should be treated as a hazardous substance.[4] Avoid inhalation, ingestion, and skin contact.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. 66684-62-6 | MFCD09029981 | 1,3-Difluoro-5-methoxy-2-nitrobenzene [aaronchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE price,buy 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE - chemicalbook [chemicalbook.com]

- 5. 66684-62-6|1,3-Difluoro-5-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 1,3-Difluoro-5-methoxy-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups on a benzene scaffold makes it a versatile synthetic intermediate. This guide provides an in-depth analysis of its chemical and physical properties, a validated synthesis protocol, characteristic spectroscopic data, and a discussion of its critical role as a building block in the development of novel therapeutics. As Senior Application Scientists, our goal is to bridge the gap between fundamental chemistry and practical application, offering insights grounded in established experimental causality.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application in complex synthetic workflows. 1,3-Difluoro-5-methoxy-2-nitrobenzene is a solid at room temperature, characterized by the following key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 66684-62-6 | [1][2] |

| Molecular Formula | C₇H₅F₂NO₃ | [1][3] |

| Molecular Weight | 189.12 g/mol | [1][4] |

| Appearance | Colorless to off-white Solid | [1] |

| Boiling Point | 255.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | [4] |

| Synonyms | 3,5-Difluoro-4-nitroanisole, 2,6-Difluoro-4-methoxy-1-nitrobenzene | [1][3] |

Note: Some physical properties are predicted values based on computational models and may vary slightly from experimental results.

Synthesis and Purification: An Experimental Protocol

The synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene is typically achieved via electrophilic aromatic substitution, specifically the nitration of the corresponding difluoroanisole precursor. The directing effects of the substituents are paramount. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are weak ortho-, para-directors and deactivating. The position para to the methoxy group is the most sterically accessible and electronically favorable site for nitration.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is the classic and most effective reagent for generating the nitronium ion (NO₂⁺), the active electrophile. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired side products. This control ensures high regioselectivity.

-

Purification: The crude product is purified by recrystallization. The choice of solvent (e.g., ethanol/water) is determined by the compound's high solubility in the hot solvent and poor solubility in the cold solvent, allowing for the separation of pure crystals upon cooling.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-difluoro-5-methoxybenzene (1.0 eq) to concentrated sulfuric acid (98%, ~3-4 eq).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled to 0 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (~10-20 times the volume of the acid mixture). This will cause the crude product to precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

This self-validating protocol relies on temperature control to manage exothermic risks and ensure selectivity, while the purification by recrystallization provides a final product of high purity, verifiable by its melting point and spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While actual spectra are instrument-dependent, the expected data for 1,3-Difluoro-5-methoxy-2-nitrobenzene are as follows:

-

¹H NMR (Proton NMR): The spectrum will be relatively simple. Expect a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. The two aromatic protons will appear as a multiplet (likely a triplet due to coupling with the two adjacent fluorine atoms) in the aromatic region, typically between 7.0-8.0 ppm.

-

¹³C NMR (Carbon NMR): Key signals will include the methoxy carbon (~55-60 ppm) and multiple signals in the aromatic region (100-160 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants. The carbon attached to the nitro group will be shifted downfield.

-

¹⁹F NMR (Fluorine NMR): This is a powerful tool for analyzing fluorinated compounds.[5] A single signal is expected for the two equivalent fluorine atoms. Its chemical shift will be characteristic of a fluoroaromatic compound. Hexafluorobenzene is often used as an internal standard for quantification.[6]

-

FT-IR (Infrared Spectroscopy): Characteristic absorption bands will confirm the presence of key functional groups:

-

~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

~1000-1250 cm⁻¹: Strong C-F stretching vibrations.

-

~1000-1300 cm⁻¹: C-O stretching of the methoxy group.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 189.12, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

1,3-Difluoro-5-methoxy-2-nitrobenzene is not an active pharmaceutical ingredient (API) itself but serves as a crucial fluorinated intermediate.[4][7] The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[8][9]

The Role of Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[9][10]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to more potent interactions with target proteins through modified hydrogen bonding or dipole interactions.[9]

The nitro group on 1,3-Difluoro-5-methoxy-2-nitrobenzene is a versatile functional handle. It can be readily reduced to an amine (-NH₂), which can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, urea formation) to build more complex molecular architectures. This makes the title compound a valuable starting material for creating libraries of novel compounds for screening in drug discovery programs targeting cancer, viral infections, and cardiovascular diseases.[10]

Logical Role as a Synthetic Building Block

Caption: Role of the title compound as a key intermediate in drug discovery.

Safety and Handling

As with any active chemical reagent, proper handling of 1,3-Difluoro-5-methoxy-2-nitrobenzene is essential. The compound is classified with the following hazards:

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing or reducing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Fluorine in drug discovery: Role, design and case studies. (URL: )

- What are the applications of fluorinated pharmaceutical intermediates in different drugs?. (2025). (URL: )

- The Role of Fluorinated Intermedi

- Fluorinated Pharmaceutical Intermediates - Pharma Innov

- 1,3-difluoro-5-methoxy-2-nitro-benzene - ChemicalBook. (URL: )

- 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem. (URL: )

- 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. (URL: )

- Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica. (URL: )

- 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE | 66684-62-6 - ChemicalBook. (URL: )

- The Crucial Role of Fluorinated Intermediates in Modern Chemical Manufacturing. (2026). (URL: )

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Synthetic Protocols for Aromatic Nitration: A Review - ResearchG

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (URL: )

Sources

- 1. 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE price,buy 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE - chemicalbook [m.chemicalbook.com]

- 2. 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE | 66684-62-6 [amp.chemicalbook.com]

- 3. Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica [cymitquimica.com]

- 4. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemclinix.com [alfa-chemclinix.com]

- 8. nbinno.com [nbinno.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. What are the applications of fluorinated pharmaceutical intermediates in different drugs? - Blog [sinoshiny.com]

1,3-Difluoro-5-methoxy-2-nitrobenzene molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluoro-5-methoxy-2-nitrobenzene

Authored by a Senior Application Scientist

Foreword: Deconstructing a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth technical analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No: 66684-62-6), a key intermediate whose unique electronic and structural characteristics make it a valuable building block in medicinal chemistry.[1]

This document moves beyond a simple datasheet, offering a holistic examination of the molecule's structure, bonding, reactivity, and characterization. We will explore the intricate interplay of its substituent groups—two strongly electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methoxy group—and how this arrangement dictates its utility. The protocols and analyses presented herein are designed for practical application by researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental frameworks.

Core Molecular Profile and Physicochemical Properties

1,3-Difluoro-5-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with a well-defined set of properties that are crucial for its handling, storage, and application in synthesis.[2]

| Property | Value | Source |

| CAS Number | 66684-62-6 | [3] |

| Molecular Formula | C₇H₅F₂NO₃ | [3][4] |

| Molecular Weight | 189.12 g/mol | [2][3] |

| Appearance | Solid (predicted) | [2] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | [2] |

| Purity | Typically ≥98% | [4] |

Table 1: Key identifiers and physical properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene.

The presence of multiple polar functional groups on a non-polar benzene ring results in its characteristic solubility profile. While specific experimental values for melting and boiling points are not widely reported, they are estimated to be in the range of 50-100 °C and 240-260 °C, respectively, based on similar aromatic nitro compounds.[2]

Molecular Structure and Electronic Bonding: A Tale of Competing Influences

The chemical behavior of 1,3-Difluoro-5-methoxy-2-nitrobenzene is dictated by the electronic effects of its substituents. Understanding these influences is key to predicting its reactivity.

-

Electron-Withdrawing Groups (EWGs) : The nitro group (-NO₂) is a powerful EWG, acting through both resonance (mesomeric effect) and induction. The two fluorine atoms (-F) are the most electronegative elements and exert a very strong electron-withdrawing inductive effect (-I).

-

Electron-Donating Group (EDG) : The methoxy group (-OCH₃) is electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom, although it is mildly electron-withdrawing through induction (-I effect).

The collective effect of these groups creates a highly electron-deficient (electrophilic) aromatic ring. The strong deactivation by the nitro and fluoro groups makes the ring less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency significantly activates the ring towards nucleophilic aromatic substitution (SₙAr) , a critical feature for its application in synthesis.[5] The positions ortho and para to the powerful nitro group are particularly activated for nucleophilic attack.

Inferred Stereochemistry and Bonding

While a specific crystal structure for this molecule is not publicly available, data from analogous substituted nitrobenzenes allow for an expert inference of its geometry.[6][7][8] The benzene ring is planar. The nitro group is likely twisted slightly out of the plane of the ring to minimize steric hindrance with the adjacent methoxy group. The C-F, C-N, and C-O bond lengths will be influenced by the electronic delocalization within the ring. For instance, the C-N bond will have partial double bond character due to resonance.

Synthesis Pathway: Electrophilic Nitration

A plausible and common route for the synthesis of this class of compounds is the electrophilic nitration of a disubstituted precursor, in this case, 1,3-difluoro-5-methoxybenzene. The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then acts as the electrophile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 3. 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE price,buy 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE - chemicalbook [chemicalbook.com]

- 4. Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Signature of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for the compound 1,3-Difluoro-5-methoxy-2-nitrobenzene. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this molecule for identification, purity assessment, and structural elucidation. The methodologies and interpretations presented herein are grounded in extensive data from analogous compounds and foundational spectroscopic theory.

Molecular Structure and Spectroscopic Implications

1,3-Difluoro-5-methoxy-2-nitrobenzene possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of two fluorine atoms, a methoxy group, and a nitro group creates a distinct electronic environment, leading to predictable chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. Understanding the interplay of the electron-withdrawing nature of the nitro and fluoro groups, and the electron-donating character of the methoxy group is paramount to interpreting its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,3-Difluoro-5-methoxy-2-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR spectra will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0 - 7.3 | Doublet of doublets (dd) | J(H,F) ≈ 7-10 Hz, J(H,F) ≈ 2-3 Hz | H-6 |

| ~6.8 - 7.1 | Doublet of doublets (dd) | J(H,F) ≈ 9-12 Hz, J(H,F) ≈ 2-3 Hz | H-4 |

| ~3.9 - 4.1 | Singlet (s) | - | -OCH₃ |

Rationale Behind the Predictions:

-

Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments. The nitro group is strongly electron-withdrawing, deshielding nearby protons. The methoxy group is electron-donating, causing shielding. The fluorine atoms also have a significant deshielding effect. H-6 is ortho to a fluorine and para to the nitro group, while H-4 is ortho to a fluorine and ortho to the nitro group. The precise chemical shifts will be a composite of these effects. The multiplicity will be a doublet of doublets due to coupling with the two non-equivalent fluorine atoms.

-

Methoxy Protons (-OCH₃): The methoxy protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl ether.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~160 - 165 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260 Hz | C-1 |

| ~145 - 150 | Singlet (s) | - | C-2 |

| ~158 - 163 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260 Hz | C-3 |

| ~100 - 105 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-4 |

| ~155 - 160 | Singlet (s) | - | C-5 |

| ~105 - 110 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-6 |

| ~56 - 58 | Singlet (s) | - | -OCH₃ |

Expert Insights:

-

Carbons Bearing Fluorine (C-1 and C-3): These carbons will exhibit large one-bond coupling constants (¹J(C,F)) and will be significantly downfield.

-

Carbons Attached to Nitro and Methoxy Groups (C-2 and C-5): The carbon attached to the nitro group (C-2) will be deshielded. The carbon attached to the oxygen of the methoxy group (C-5) will also be significantly downfield.

-

Aromatic Carbons (C-4 and C-6): These carbons will show smaller two-bond couplings to fluorine (²J(C,F)).

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -105 to -115 | Doublet (d) | J(F,F) ≈ 5-15 Hz | F at C-1 |

| ~ -100 to -110 | Doublet (d) | J(F,F) ≈ 5-15 Hz | F at C-3 |

Justification of Predictions:

The chemical shifts of fluorine are sensitive to the electronic environment. The presence of the ortho nitro group will likely deshield both fluorine atoms, shifting them downfield compared to 1,3-difluorobenzene. The two fluorine atoms will couple to each other, resulting in a doublet for each, assuming they are chemically non-equivalent.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of 1,3-Difluoro-5-methoxy-2-nitrobenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to correlate proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| 1550 - 1475 | Strong | Asymmetric N-O stretch of nitro group[1] |

| 1360 - 1290 | Strong | Symmetric N-O stretch of nitro group[1] |

| 1250 - 1000 | Strong | C-O stretch (aryl ether)[2] |

| 1200 - 1100 | Strong | C-F stretch |

Interpretation:

The IR spectrum will be dominated by strong absorptions from the nitro group's N-O stretching vibrations.[1] The presence of the aromatic ring will be confirmed by the C-H and C=C stretching bands. The C-O stretch of the methoxy group and the C-F stretches will also be prominent in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a solid or liquid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The molecular weight of 1,3-Difluoro-5-methoxy-2-nitrobenzene (C₇H₅F₂NO₃) is 189.12 g/mol .[3]

Table 5: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular ion) |

| 174 | [M - CH₃]⁺ |

| 159 | [M - NO]⁺ |

| 143 | [M - NO₂]⁺ |

| 131 | [M - CO - F]⁺ |

| 113 | [M - NO₂ - OCH₃ + H]⁺ |

Fragmentation Pathway Analysis:

The fragmentation of aromatic nitro compounds is well-documented. Common fragmentation pathways include the loss of the nitro group (NO₂), followed by further fragmentation of the aromatic ring. For this specific molecule, we can anticipate the following primary fragmentation steps under electron ionization (EI):

Caption: Predicted primary fragmentation of 1,3-Difluoro-5-methoxy-2-nitrobenzene.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) could be used for accurate mass determination of the molecular ion.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI.

-

Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for 1,3-Difluoro-5-methoxy-2-nitrobenzene. While this guide presents predicted data, it is based on well-established spectroscopic principles and data from closely related structures. The detailed protocols provided will enable researchers to acquire high-quality experimental data, which can then be compared to these predictions for definitive structural confirmation. The unique interplay of the substituents on the aromatic ring makes this molecule an excellent case study for the application of modern spectroscopic techniques in chemical analysis.

References

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Ord, J. (n.d.). IR: nitro groups. University of Oregon. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitroanisole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluoroanisole. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-4-nitroanisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in .... Retrieved from [Link]

-

ChemRxiv. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Organic Process Research & Development. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.... Retrieved from [Link]

Sources

The Solubility Profile of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a key intermediate in contemporary pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. We delve into the synergistic and antagonistic effects of the fluoro, methoxy, and nitro functional groups on the molecule's polarity and hydrogen bonding potential. This guide offers a predicted solubility profile across a range of common organic solvents, categorized by their polarity. Furthermore, we provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers with the practical tools to validate and expand upon these predictions. This document is intended to serve as an essential resource for scientists and researchers engaged in the development of novel chemical entities, enabling informed solvent selection and optimization of reaction and formulation conditions.

Introduction: The Significance of Solubility in Synthesis and Development

1,3-Difluoro-5-methoxy-2-nitrobenzene is a substituted nitroaromatic compound of increasing interest in medicinal chemistry. Its utility as a building block for more complex molecules necessitates a thorough understanding of its solubility characteristics. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and the ultimate bioavailability of a drug substance. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in formulation, and unreliable results in biological assays. This guide aims to provide a detailed understanding of the factors influencing the solubility of 1,3-Difluoro-5-methoxy-2-nitrobenzene and to offer practical methods for its empirical determination.

Physicochemical Properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. The key physicochemical parameters for 1,3-Difluoro-5-methoxy-2-nitrobenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Boiling Point | ~240 - 260 °C (estimated) | [1] |

| Melting Point | ~50 - 100 °C (estimated for nitro-containing aromatic ethers) | [1] |

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The interplay of functional groups in 1,3-Difluoro-5-methoxy-2-nitrobenzene creates a unique electronic and steric environment that influences its overall polarity and potential for intermolecular interactions.

Analysis of Functional Group Contributions

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar.[3][4] Its presence significantly increases the polarity of the aromatic ring and provides sites for dipole-dipole interactions. However, the oxygen atoms of the nitro group are generally considered poor hydrogen bond acceptors.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can also participate in hydrogen bonding as an acceptor via its oxygen atom.[5] Its presence can enhance solubility in protic solvents.

-

Fluoro Groups (-F): Fluorine is the most electronegative element, and the two fluorine atoms are strong electron-withdrawing groups.[6] While the C-F bond is highly polar, fluorine is a weak hydrogen bond acceptor.[7] The introduction of fluorine can modulate a molecule's lipophilicity and metabolic stability, which are key considerations in drug design.[8][9]

The combined effect of these groups results in a molecule with significant polarity, primarily driven by the nitro and methoxy groups. The two fluorine atoms further enhance the electron-withdrawing nature of the ring system.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its molecular structure, 1,3-Difluoro-5-methoxy-2-nitrobenzene is expected to be a moderately polar compound. A qualitative prediction of its solubility in a range of common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity. Van der Waals forces are unlikely to overcome the solute-solute interactions. |

| Slightly Polar | Diethyl Ether, Chloroform | Sparingly Soluble to Soluble | Better polarity match. Chloroform may engage in weak hydrogen bonding. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Good polarity match. These solvents can engage in dipole-dipole interactions with the nitro and methoxy groups. A qualitative source suggests solubility in dichloromethane and ethyl acetate.[1] |

| Polar Protic | Methanol, Ethanol | Soluble | The methoxy group can act as a hydrogen bond acceptor with the hydroxyl group of the solvent. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These solvents are excellent at solvating a wide range of polar organic molecules. |

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and the lack of strong hydrogen bond donating groups lead to poor aqueous solubility.[1] |

Experimental Determination of Solubility

Empirical determination of solubility is crucial for confirming theoretical predictions and for providing the quantitative data needed for process development and formulation. Two key types of solubility are relevant in a drug discovery and development context: thermodynamic and kinetic solubility.[10][11][12]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and pressure.[10] The shake-flask method is the gold standard for its determination.[13]

-

Preparation: Accurately weigh an excess amount of 1,3-Difluoro-5-methoxy-2-nitrobenzene into a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility from a calibration curve prepared with known concentrations of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), remains in solution after being diluted into an aqueous or organic medium.[14] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[15] Nephelometry, which measures light scattering from undissolved particles, is a common technique for this assay.[16]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours). During this time, compounds with low kinetic solubility will precipitate out of solution.

-

Nephelometric Reading: Place the microplate in a laser nephelometer and measure the light scattering in each well.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. This is often determined by fitting two lines to the data (pre- and post-precipitation) and finding their intersection.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and evaluating the solubility of 1,3-Difluoro-5-methoxy-2-nitrobenzene. The predictive analysis, based on the molecule's functional groups, suggests good solubility in polar aprotic and polar protic solvents, and poor solubility in non-polar and aqueous media. The detailed experimental protocols for both thermodynamic and kinetic solubility provide researchers with the necessary tools to obtain precise, quantitative data.

It is recommended that the predicted solubility profile be used as a starting point for solvent screening in synthesis and formulation development. The experimental determination of both thermodynamic and kinetic solubility will provide a comprehensive understanding of the compound's behavior in solution, mitigating risks and facilitating a more efficient development pathway for novel pharmaceuticals and agrochemicals derived from this versatile intermediate.

References

-

Fiveable. Methoxy Definition - Organic Chemistry Key Term. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Taylor, R., & O'Hagan, D. (2020). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Alchemist-chem. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Journal of Pharmacy and Pharmacology. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Scilit. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

European Commission. Solubility Determination of Chemicals by Nephelometry. [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]

-

NINGBO INNO PHARMCHEM. The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [Link]

-

PubChem. 1,3-Difluoro-5-nitrobenzene. [Link]

-

Wikipedia. Nitro compound. [Link]

-

PubChem. 1,3-Difluoro-2-nitrobenzene. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

IUCr. 1,3-Difluorobenzene. [Link]

-

MDPI. Hydrogen Bonds. [Link]

-

NINGBO INNO PHARMCHEM. Optimizing Organic Synthesis with 1,3-Difluoro-5-nitrobenzene: A Manufacturer's Guide. [Link]

-

PubChem. 1,3-Difluoro-5-methyl-2-nitrobenzene. [Link]

-

Zolezzi, S., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Magnetochemistry, 8(10), 127. [Link]

-

ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. [Link]

-

ResearchGate. Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?. [Link]

-

Taylor & Francis. Nitrobenzene – Knowledge and References. [Link]

-

PubChem. 1,3-Difluorobenzene. [Link]

Sources

- 1. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to the Electronic Effects of Substituents in 1,3-Difluoro-5-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. We will dissect the intricate interplay of the fluoro, methoxy, and nitro substituents, examining their inductive and resonance effects on the benzene ring. This guide will serve as a foundational resource for researchers seeking to understand and predict the reactivity, stability, and potential applications of this and structurally related compounds.

Introduction: The Significance of Substituted Nitrobenzenes

Substituted nitrobenzenes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The electronic properties of these molecules, dictated by the nature and position of their substituents, govern their reactivity and utility. 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No. 66684-62-6) presents a particularly interesting case study due to the presence of both electron-donating and electron-withdrawing groups with competing electronic effects.[1] Understanding the nuanced electronic environment of this molecule is paramount for its effective utilization in synthetic strategies and for the rational design of novel bioactive compounds.

The Substituents: A Tale of Competing Electronic Forces

The electronic character of 1,3-Difluoro-5-methoxy-2-nitrobenzene is a composite of the individual contributions of its three distinct substituents: two fluoro groups, one methoxy group, and one nitro group. These groups exert their influence through a combination of inductive and resonance effects.

The Nitro Group: A Powerful Electron Sink

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-R).[2] The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. Furthermore, the nitro group can delocalize the pi-electrons of the ring onto its own atoms, as depicted in its resonance structures. This dual-mode electron withdrawal significantly deactivates the benzene ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution.

The Fluoro Groups: Inductive Withdrawal vs. Resonance Donation

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[2] This effect deactivates the aromatic ring. However, fluorine also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through a positive resonance effect (+R). While the inductive effect of halogens generally outweighs their resonance effect, the resonance donation is still a crucial factor in determining the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The Methoxy Group: A Classic Electron-Donating Group

The methoxy group (-OCH₃) is a classic example of an activating group. While the oxygen atom is electronegative and exerts a modest inductive withdrawal (-I), its primary influence comes from its strong positive resonance effect (+R). The lone pairs on the oxygen atom are readily delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.

The Cumulative Effect: Electron Distribution in 1,3-Difluoro-5-methoxy-2-nitrobenzene

The overall electronic landscape of 1,3-Difluoro-5-methoxy-2-nitrobenzene is a result of the complex interplay of these competing effects. The powerful electron-withdrawing nitro group, positioned at C2, will be the dominant force in reducing the overall electron density of the ring. The two fluoro groups at C1 and C3 will further contribute to this deactivation through their strong inductive effects. In opposition, the methoxy group at C5 will attempt to enrich the ring with electron density through its resonance effect.

The positioning of these groups is critical. The nitro group is ortho to one fluoro group and meta to the other fluoro and the methoxy group. The methoxy group is meta to both fluoro groups and the nitro group. This arrangement will lead to a highly polarized aromatic ring with specific sites being more electron-deficient or electron-rich than others.

Logical Relationship of Substituent Effects

Caption: A potential synthetic route to the target molecule.

General Nitration Protocol:

-

Dissolution: Dissolve the starting material, 1,3-difluoro-5-methoxybenzene, in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained at a low level to prevent over-nitration and side reactions.

-

Reaction: Allow the reaction to proceed at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: Isolate the crude product by filtration. The product can then be purified by recrystallization from a suitable solvent or by column chromatography.

Conclusion

The electronic properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene are governed by a delicate balance of competing inductive and resonance effects from its fluoro, methoxy, and nitro substituents. The molecule is predicted to be electron-deficient and deactivated towards electrophilic attack, but activated for nucleophilic aromatic substitution at the fluoro-substituted positions. While experimental data remains limited, this analysis provides a solid theoretical framework for understanding and predicting the behavior of this compound, paving the way for its potential application in the synthesis of novel chemical entities. Further experimental and computational studies are warranted to fully elucidate the electronic structure and reactivity of this intriguing molecule.

References

- 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. (n.d.).

-

1,3-Difluoro-5-nitrobenzene | C6H3F2NO2 | CID 75272 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. (n.d.).

-

1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Retrieved January 11, 2026, from [Link]

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

The Strategic Utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized small molecule scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the multifaceted potential of 1,3-Difluoro-5-methoxy-2-nitrobenzene , a versatile building block poised for significant applications in medicinal chemistry. We will explore the unique interplay of its constituent functional groups—the electron-withdrawing nitro group, the metabolically robust fluorine atoms, and the methoxy moiety—which collectively offer a powerful toolkit for the synthesis of complex, biologically active molecules. This guide will provide field-proven insights into its synthesis, reactivity, and strategic application in the construction of high-value heterocyclic systems, particularly focusing on the synthesis of substituted benzimidazoles, a privileged scaffold in numerous therapeutic areas.

Introduction: The Architectural Logic of 1,3-Difluoro-5-methoxy-2-nitrobenzene

The intrinsic value of 1,3-Difluoro-5-methoxy-2-nitrobenzene as a medicinal chemistry synthon lies in the synergistic effects of its substituents. The strategic placement of two fluorine atoms flanking a nitro group on the benzene ring creates a highly electron-deficient aromatic system. This electronic arrangement is not merely an academic curiosity; it is the cornerstone of this molecule's utility.

-

Fluorine's Impact : The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, and to modulate physicochemical properties such as lipophilicity and pKa, which can significantly improve cell membrane permeability and target binding affinity.[1]

-

The Nitro Group's Dual Role : The nitro group is a strong electron-withdrawing group, which serves two primary purposes in this scaffold. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the adjacent fluorine atoms by a variety of nucleophiles. Secondly, the nitro group is a versatile precursor to an amino group upon reduction. This transformation is a gateway to a vast array of subsequent chemical elaborations, including the formation of amides, sulfonamides, and, crucially, heterocyclic ring systems.[2]

-

The Methoxy Modulator : The methoxy group, positioned meta to the nitro group, influences the overall electronic and steric properties of the molecule, and can serve as a handle for further modification or as a key interaction point in a final drug-target complex.

This unique combination of functionalities makes 1,3-Difluoro-5-methoxy-2-nitrobenzene a highly valuable starting material for the synthesis of diverse compound libraries aimed at various biological targets.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene is crucial for its widespread application. The most direct and logical approach involves the electrophilic nitration of 3,5-difluoroanisole.

Experimental Protocol: Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene

Objective: To synthesize 1,3-Difluoro-5-methoxy-2-nitrobenzene via the nitration of 3,5-difluoroanisole.

Materials:

-

3,5-Difluoroanisole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add 3,5-difluoroanisole to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 5°C.

-

Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5°C.

-

After the addition of nitric acid, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | [3][4] |

| Molecular Weight | 189.12 g/mol | [3] |

| Appearance | Solid (predicted) | [3][4] |

| Boiling Point | ~240 - 260 °C (estimated) | [3] |

| Melting Point | ~50 - 100 °C (estimated) | [3] |

| Solubility | Low in water; Soluble in common organic solvents | [3] |

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The true potential of 1,3-Difluoro-5-methoxy-2-nitrobenzene is realized in its conversion to downstream intermediates that serve as platforms for the synthesis of complex molecular architectures. A key transformation is the reduction of the nitro group to an amine, yielding 2,6-difluoro-4-methoxyaniline . This aniline is a precursor to a variety of heterocyclic systems, most notably benzimidazoles.

Workflow for the Synthesis of Benzimidazole Scaffolds

Caption: Synthetic pathway from 1,3-Difluoro-5-methoxy-2-nitrobenzene to substituted benzimidazoles.

Experimental Protocol: Reduction to 2,6-Difluoro-4-methoxyaniline

Objective: To synthesize 2,6-difluoro-4-methoxyaniline via the reduction of 1,3-Difluoro-5-methoxy-2-nitrobenzene.

Materials:

-

1,3-Difluoro-5-methoxy-2-nitrobenzene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene in a mixture of ethanol and water, add ammonium chloride and iron powder.

-

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,6-difluoro-4-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

Objective: To synthesize a 2-substituted-5-methoxy-4,6-difluorobenzimidazole from 2,6-difluoro-4-methoxyaniline.

Materials:

-

2,6-Difluoro-4-methoxyaniline

-

An appropriate aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium metabisulfite (optional, as an oxidant scavenger)

-

p-Toluenesulfonic acid (catalytic amount)

Procedure:

-

Dissolve 2,6-difluoro-4-methoxyaniline and the chosen aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired 2-substituted-5-methoxy-4,6-difluorobenzimidazole.

Case Study: Application in Kinase Inhibitor Synthesis

The 2,6-difluoroaniline substructure is a key component in a number of potent kinase inhibitors. The fluorine atoms can form favorable interactions with the hinge region of the kinase ATP binding site, while the aniline nitrogen serves as a crucial attachment point for the rest of the inhibitor scaffold. A notable example is the synthesis of potent B-Raf(V600E) inhibitors for use as PET imaging agents.[5] While the reported synthesis starts from a different precursor, the core strategy of building a complex heterocyclic system on a difluoroaniline scaffold is directly applicable to derivatives of 1,3-Difluoro-5-methoxy-2-nitrobenzene.

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers, highlights the utility of the 2,6-difluoroanilide moiety in constructing complex, biologically active molecules.[5] The multi-step synthesis underscores the importance of having access to highly functionalized anilines as starting materials.

Conclusion: A Scaffold of Strategic Importance